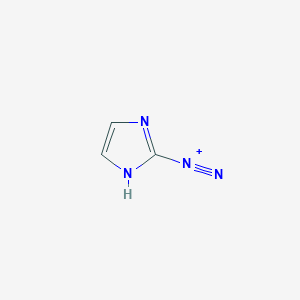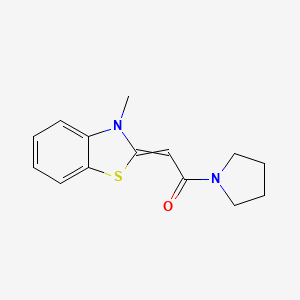![molecular formula C10H25O6PSi B14647040 Diethyl [3-(trimethoxysilyl)propyl]phosphonate CAS No. 51826-92-7](/img/structure/B14647040.png)
Diethyl [3-(trimethoxysilyl)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(trimethoxysilyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C8H21O6PSi. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(trimethoxysilyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with 3-chloropropyltrimethoxysilane. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [3-(trimethoxysilyl)propyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups and phosphonic acid derivatives.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions at room temperature.
Condensation: Requires the presence of catalysts such as acids or bases and is often conducted at elevated temperatures.
Substitution: Involves nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Produces silanol and phosphonic acid derivatives.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [3-(trimethoxysilyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Mécanisme D'action
The mechanism of action of diethyl [3-(trimethoxysilyl)propyl]phosphonate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of siloxane bonds, providing enhanced adhesion and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
- Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- (3-Aminopropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
Uniqueness
Diethyl [3-(trimethoxysilyl)propyl]phosphonate is unique due to its dual functionality, combining the properties of both phosphonates and silanes. This allows it to form strong bonds with a wide range of materials, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .
Propriétés
Numéro CAS |
51826-92-7 |
|---|---|
Formule moléculaire |
C10H25O6PSi |
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
3-diethoxyphosphorylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C10H25O6PSi/c1-6-15-17(11,16-7-2)9-8-10-18(12-3,13-4)14-5/h6-10H2,1-5H3 |
Clé InChI |
ZSJAXZNRNXJIKA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCC[Si](OC)(OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


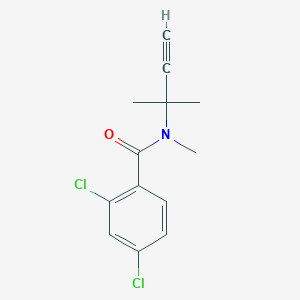
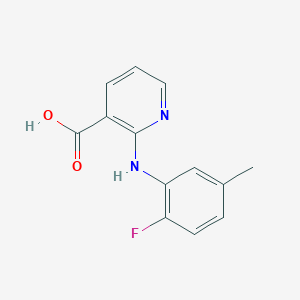
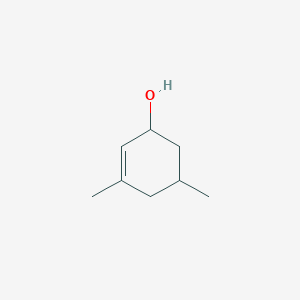
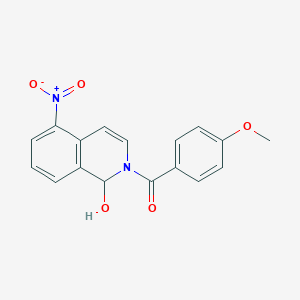
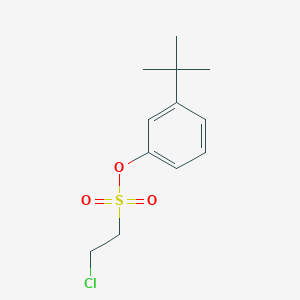
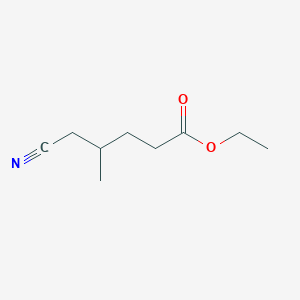
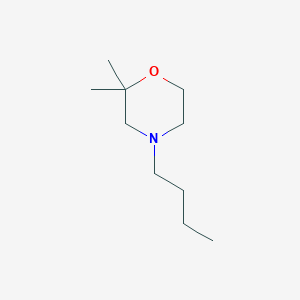
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
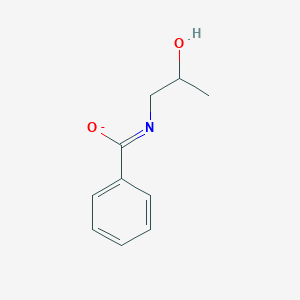
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)
